molecular formula C14H13ClFNO3S B4445688 N-(4-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE

N-(4-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B4445688
M. Wt: 329.8 g/mol
InChI Key: JLYVONZUUWGBBA-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields

Preparation Methods

The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, involving the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

N-(4-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group plays a crucial role in binding to active sites, while the fluorine and methoxy groups enhance its affinity and specificity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

When compared to similar compounds, N-(4-CHLORO-2-METHYLPHENYL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

  • N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide
  • 4-Chloro-2-methylphenoxyacetic acid
  • 2-Naphthalenecarboxamide derivatives

These compounds share structural similarities but differ in their specific functional groups and resulting chemical properties.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3S/c1-9-7-10(15)3-5-12(9)17-21(18,19)14-8-11(16)4-6-13(14)20-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYVONZUUWGBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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